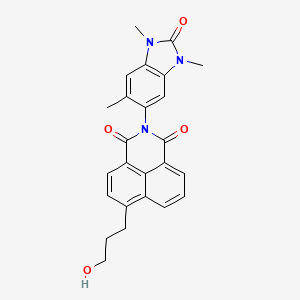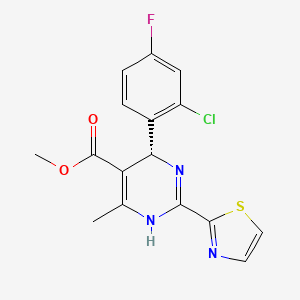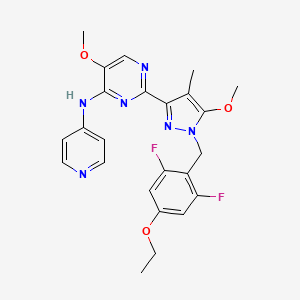
BDP R6G carboxylic acid
概要
説明
BDP R6G carboxylic acid, also known as borondipyrromethene R6G, is a fluorescent dye that belongs to the family of borondipyrromethene dyes. These dyes are known for their excellent photophysical properties, including high fluorescence quantum yield, photostability, and broad absorption and emission spectra. This compound is specifically tuned to match the excitation and emission channels of rhodamine 6G, making it a valuable tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
BDP R6G carboxylic acid can be synthesized through a series of chemical reactions involving the condensation of pyrrole with aldehydes, followed by complexation with boron trifluoride. The general synthetic route involves the following steps:
Condensation Reaction: Pyrrole is condensed with an aldehyde in the presence of an acid catalyst to form a dipyrromethene intermediate.
Complexation: The dipyrromethene intermediate is then reacted with boron trifluoride to form the borondipyrromethene core.
Functionalization: The borondipyrromethene core can be further functionalized with various substituents to enhance its photophysical properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
BDP R6G carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The borondipyrromethene core can undergo substitution reactions at the α-, β-pyrrolic, and meso positions.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, which can alter its photophysical properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can result in changes to the dye’s electronic structure and fluorescence properties .
科学的研究の応用
BDP R6G carboxylic acid has a wide range of scientific research applications, including:
作用機序
BDP R6G carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for various imaging and diagnostic applications. The molecular targets and pathways involved include the interaction of the dye with biomolecules, such as proteins and nucleic acids, which can be labeled and visualized using fluorescence microscopy .
類似化合物との比較
BDP R6G carboxylic acid is unique among borondipyrromethene dyes due to its specific tuning to match the excitation and emission channels of rhodamine 6G. Similar compounds include:
Bodipy FL: A borondipyrromethene dye with fluorescence properties similar to fluorescein.
Bodipy TMR: A borondipyrromethene dye with fluorescence properties similar to tetramethylrhodamine.
Bodipy TR: A borondipyrromethene dye with fluorescence properties similar to Texas Red.
These similar compounds share the general borondipyrromethene core structure but differ in their specific functional groups and photophysical properties, making each dye suitable for different applications .
特性
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BF2N2O2/c20-19(21)22-14(9-11-18(24)25)6-7-15(22)12-16-8-10-17(23(16)19)13-4-2-1-3-5-13/h1-8,10,12H,9,11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLLOBSXBJAGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


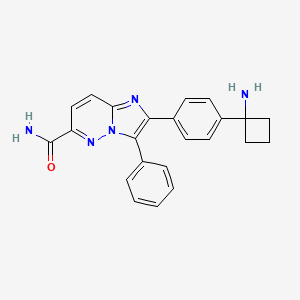

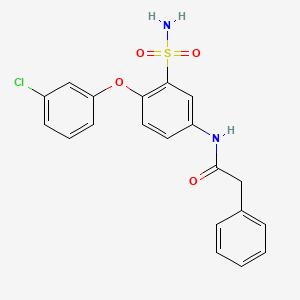

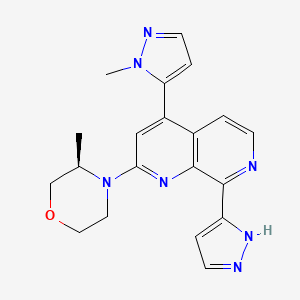

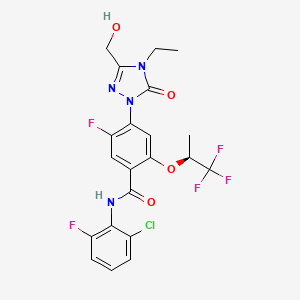
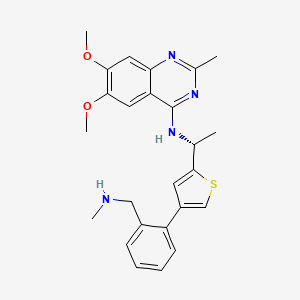
![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
